molecular formula C21H30O3 B12807595 16beta,17-Epoxy-3beta-hydroxy-17alpha-pregn-5-en-20-one CAS No. 1922-49-2

16beta,17-Epoxy-3beta-hydroxy-17alpha-pregn-5-en-20-one

Cat. No.: B12807595
CAS No.: 1922-49-2
M. Wt: 330.5 g/mol
InChI Key: UQVIXFCYKBWZPJ-YRQPXTNQSA-N
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Description

16beta,17-Epoxy-3beta-hydroxy-17alpha-pregn-5-en-20-one is a synthetic steroid compound with a complex structure. It is known for its unique chemical properties and potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of an epoxy group at the 16,17 position and a hydroxyl group at the 3beta position, which contribute to its distinct reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 16beta,17-Epoxy-3beta-hydroxy-17alpha-pregn-5-en-20-one typically involves multiple steps, starting from readily available steroid precursors. One common method involves the following steps:

    Starting Material: The synthesis begins with 3beta-hydroxy-16beta-methylpregn-5,16-dien-20-one.

    Epoxidation: The key step involves the epoxidation of the 16,17 double bond using reagents such as hydrogen peroxide in the presence of a catalyst like m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

16beta,17-Epoxy-3beta-hydroxy-17alpha-pregn-5-en-20-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the epoxy group to a diol or to reduce other functional groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid, osmium tetroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield diols or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 16beta,17-Epoxy-3beta-hydroxy-17alpha-pregn-5-en-20-one is used as a precursor for the synthesis of more complex steroidal compounds. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential effects on cellular processes. It can serve as a tool for investigating the role of steroids in cell signaling and metabolism.

Medicine

Medically, this compound is explored for its potential therapeutic applications. It may be used in the development of new drugs for treating hormonal imbalances, inflammatory conditions, and other diseases.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it valuable for producing high-performance polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 16beta,17-Epoxy-3beta-hydroxy-17alpha-pregn-5-en-20-one involves its interaction with specific molecular targets, such as steroid receptors. The compound can bind to these receptors and modulate their activity, leading to changes in gene expression and cellular function. The epoxy and hydroxyl groups play crucial roles in its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 16alpha,17alpha-Epoxy-3beta-hydroxy-16beta-methylpregn-5-en-20-one
  • 3beta-Hydroxy-16beta-methyl-16alpha,17alpha-epoxypregnenolone

Uniqueness

Compared to similar compounds, 16beta,17-Epoxy-3beta-hydroxy-17alpha-pregn-5-en-20-one stands out due to its specific configuration and functional groups. The presence of the epoxy group at the 16,17 position and the hydroxyl group at the 3beta position confer unique reactivity and biological activity, making it a valuable compound for research and industrial applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

1922-49-2

Molecular Formula

C21H30O3

Molecular Weight

330.5 g/mol

IUPAC Name

1-[(1R,2S,4S,6R,7S,10S,11R,14S)-14-hydroxy-7,11-dimethyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-6-yl]ethanone

InChI

InChI=1S/C21H30O3/c1-12(22)21-18(24-21)11-17-15-5-4-13-10-14(23)6-8-19(13,2)16(15)7-9-20(17,21)3/h4,14-18,23H,5-11H2,1-3H3/t14-,15+,16-,17-,18-,19-,20-,21-/m0/s1

InChI Key

UQVIXFCYKBWZPJ-YRQPXTNQSA-N

Isomeric SMILES

CC(=O)[C@@]12[C@@H](O1)C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O)C)C

Canonical SMILES

CC(=O)C12C(O1)CC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C

Origin of Product

United States

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